molecular formula C15H11BrFNO3 B2354139 2-(4-bromo-2-formylphenoxy)-N-(2-fluorophenyl)acetamide CAS No. 575448-93-0

2-(4-bromo-2-formylphenoxy)-N-(2-fluorophenyl)acetamide

Cat. No.: B2354139
CAS No.: 575448-93-0
M. Wt: 352.159
InChI Key: GZEPOSSMOIMZCN-UHFFFAOYSA-N
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Description

2-(4-bromo-2-formylphenoxy)-N-(2-fluorophenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Bromination: The starting material, phenol, undergoes bromination to introduce the bromo group at the para position.

    Formylation: The brominated phenol is then subjected to formylation to introduce the formyl group at the ortho position.

    Etherification: The formylated bromophenol is reacted with 2-fluoroaniline to form the phenoxy linkage.

    Acetylation: Finally, the resulting compound is acetylated to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: 2-(4-bromo-2-carboxyphenoxy)-N-(2-fluorophenyl)acetamide.

    Reduction: 2-(4-bromo-2-hydroxyphenoxy)-N-(2-fluorophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromo-2-formylphenoxy)-N-(2-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The bromo and fluoro groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-formylphenoxy)-N-(2-fluorophenyl)acetamide
  • 2-(4-bromo-2-formylphenoxy)-N-(2-chlorophenyl)acetamide
  • 2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide

Uniqueness

2-(4-bromo-2-formylphenoxy)-N-(2-fluorophenyl)acetamide is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.

Properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO3/c16-11-5-6-14(10(7-11)8-19)21-9-15(20)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEPOSSMOIMZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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